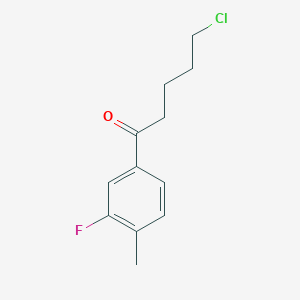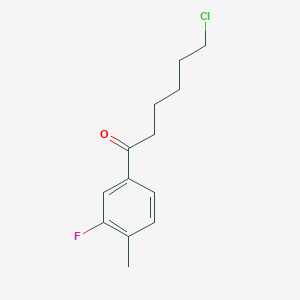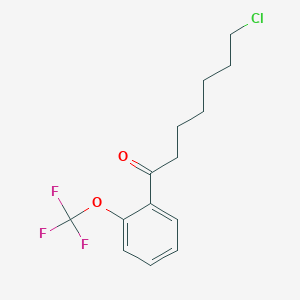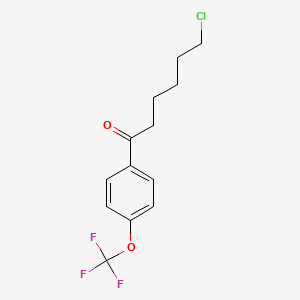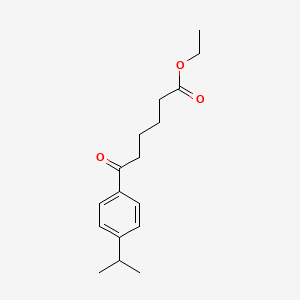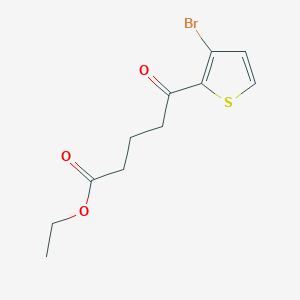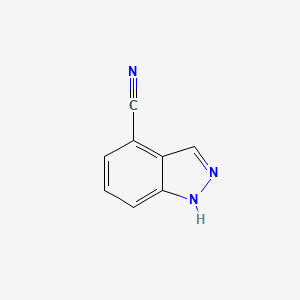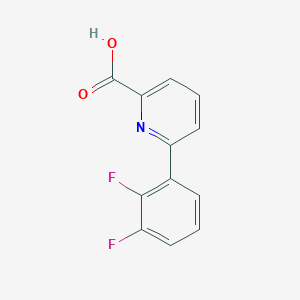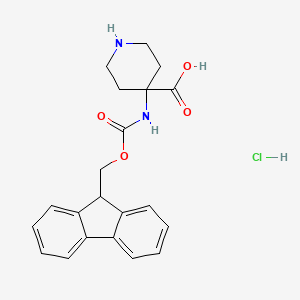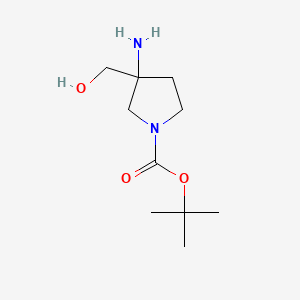![molecular formula C12H9F2N B1328164 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS No. 873056-62-3](/img/structure/B1328164.png)
3',4'-Difluoro[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’,4’-Difluoro[1,1’-biphenyl]-2-amine” is a chemical compound. It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has two fluorine atoms attached to the 3’ and 4’ positions of one of the phenyl rings .
Molecular Structure Analysis
The molecular structure of “3’,4’-Difluoro[1,1’-biphenyl]-2-amine” can be represented by the formula C12H9F2N . This indicates that the compound consists of 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Applications De Recherche Scientifique
Medicinal Chemistry
3’,4’-Difluoro[1,1’-biphenyl]-2-amine: is a compound of interest in medicinal chemistry due to the presence of fluorine atoms, which can significantly alter the biological activity of pharmaceuticals. The compound’s structure allows for interaction with various biological targets, potentially leading to therapeutic applications such as antimycotic , antimalarial , antituberculosis , antiviral , and antibiotic treatments .
Photoluminescence
The compound’s structure is conducive to photoluminescent applications. It could be used in the development of new types of organic light-emitting diodes (OLEDs) or other lighting technologies that require materials with specific luminescent properties.
Each of these applications leverages the unique properties of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine , particularly its fluorinated core, which imparts stability and reactivity conducive to a wide range of scientific endeavors. The compound’s versatility underscores its potential as a valuable resource in advancing research and technology across multiple disciplines .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro[1,1'-biphenyl]-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

